HMG-CoA Reductase Inhibitory Activity: (3R,5S) Isomer vs. Therapeutic (3R,5R) Enantiomer
(3R,5S)-Atorvastatin sodium is a trans-isomer of atorvastatin and is not the therapeutically active enantiomer. The (3R,5R) enantiomer is the active form with an IC50 of 154 nM against HMG-CoA reductase . In contrast, (3R,5S)-Atorvastatin is classified as an impurity of atorvastatin and is not associated with primary HMG-CoA reductase inhibitory activity at therapeutically relevant concentrations [1]. The stereochemical configuration at the 3- and 5-positions determines the molecule's ability to bind to the HMG-CoA reductase active site; the trans-(3R,5S) configuration is suboptimal for enzyme inhibition relative to the cis-(3R,5R) form required for therapeutic efficacy [2].
| Evidence Dimension | HMG-CoA reductase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not therapeutically active; classified as an impurity; no primary HMG-CoA reductase inhibitory activity reported |
| Comparator Or Baseline | (3R,5R)-Atorvastatin (therapeutic enantiomer): IC50 = 154 nM (0.154 μM) |
| Quantified Difference | Functional difference: (3R,5S) lacks therapeutic enzyme inhibition activity; quantitative IC50 data not applicable for this stereoisomer |
| Conditions | In vitro HMG-CoA reductase enzyme inhibition assay (baseline comparator data from established statin pharmacology) |
Why This Matters
Procurement of (3R,5S)-atorvastatin sodium is inappropriate for pharmacological studies requiring HMG-CoA reductase inhibition; its value lies in analytical reference and impurity control applications.
- [1] MedChemExpress. (3R,5S)-Atorvastatin sodium Product Datasheet. CAS 131275-93-9. View Source
- [2] Mammone FR, et al. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Separations. 2024;11(5):154. View Source
